5-phenylpent-4-ynoic Acid
Overview
Description
5-phenylpent-4-ynoic acid: is an organic compound with the molecular formula C₁₁H₁₀O₂. It is characterized by a phenyl group attached to a pentynoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylpent-4-ynoic acid typically involves the coupling of a phenylacetylene derivative with a suitable carboxylic acid precursor. One common method is the palladium-catalyzed coupling reaction, which provides high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-phenylpent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of phenylpentanoic acid.
Reduction: Formation of 5-phenylpent-4-ene or 5-phenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: 5-phenylpent-4-ynoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-phenylpent-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
- Phenylacetic acid
- Phenylpropanoic acid
- Phenylbutyric acid
Comparison: 5-phenylpent-4-ynoic acid is unique due to the presence of both a phenyl group and an alkyne group, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and biological applications .
Properties
IUPAC Name |
5-phenylpent-4-ynoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGPXAMIOKTJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450394 | |
Record name | 5-phenylpent-4-ynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3350-92-3 | |
Record name | 5-phenylpent-4-ynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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